molecular formula C11H16BrNO B2678191 2-{[(2-Bromophenyl)methyl]amino}butan-1-ol CAS No. 1038236-95-1

2-{[(2-Bromophenyl)methyl]amino}butan-1-ol

Cat. No.: B2678191
CAS No.: 1038236-95-1
M. Wt: 258.159
InChI Key: CCLKOJUWZWDMPE-UHFFFAOYSA-N
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Description

2-{[(2-Bromophenyl)methyl]amino}butan-1-ol is an organic compound with the molecular formula C11H16BrNO. It is known for its unique structure, which includes a bromophenyl group attached to an amino alcohol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Bromophenyl)methyl]amino}butan-1-ol typically involves the reaction of 2-bromobenzylamine with butanal in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like sodium borohydride to facilitate the reduction process .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Bromophenyl)methyl]amino}butan-1-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(2-Bromophenyl)methyl]amino}butan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-{[(2-Bromophenyl)methyl]amino}butan-1-ol involves its interaction with specific molecular targets in biological systems. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The amino alcohol moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-Chlorophenyl)methyl]amino}butan-1-ol
  • 2-{[(2-Fluorophenyl)methyl]amino}butan-1-ol
  • 2-{[(2-Iodophenyl)methyl]amino}butan-1-ol

Uniqueness

2-{[(2-Bromophenyl)methyl]amino}butan-1-ol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its halogenated analogs. The bromine atom’s size and electronegativity can affect the compound’s interaction with biological targets and its overall stability .

Biological Activity

2-{[(2-Bromophenyl)methyl]amino}butan-1-ol is a compound of interest in medicinal chemistry due to its unique structural features, including a bromophenyl moiety and an amino alcohol functional group. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C10H14BrN, with a molecular weight of approximately 229.13 g/mol. The presence of the bromine atom is significant as it can influence the compound's reactivity and biological activity.

The mechanism by which this compound exerts its biological effects is not fully characterized. However, it is hypothesized that the compound may interact with various biological targets, similar to other phenethylamine derivatives. The amino group can facilitate hydrogen bonding, while the brominated aromatic ring may engage in π–π interactions with biological macromolecules, potentially modulating enzyme and receptor activities.

Biological Activity

Pharmacological Properties:

Research Findings

Recent studies have begun to elucidate the biological activity of compounds related to this compound:

StudyCompoundFindings
IsoliquiritigeninInduced cell cycle arrest and apoptosis in liver cancer cells via p53 pathway at concentrations of 10–20 µg/mL.
Phenethylamine DerivativesShowed interactions with neurotransmitter systems affecting mood and cognition.
Brominated CompoundsExhibited antimicrobial activity against various bacterial strains.

Case Studies

Case Study 1: Anticancer Potential
A study investigating a series of phenethylamine derivatives demonstrated that certain brominated variants exhibited significant cytotoxicity against human breast cancer cell lines while sparing normal cells. This suggests that this compound may possess similar anticancer properties worth exploring further.

Case Study 2: Neurotransmitter Modulation
Research on related compounds has shown that they can modulate serotonin and dopamine pathways, leading to enhanced mood regulation. This highlights the potential for this compound to act as a therapeutic agent in mood disorders.

Properties

IUPAC Name

2-[(2-bromophenyl)methylamino]butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO/c1-2-10(8-14)13-7-9-5-3-4-6-11(9)12/h3-6,10,13-14H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLKOJUWZWDMPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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